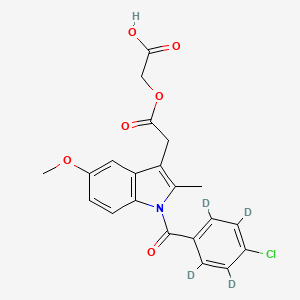

Acemetacin-d4

Overview

Description

Acemetacin-d4 is a biochemical used for proteomics research . It is a potent non-steroidal anti-inflammatory drug derived from indol-3-acetic acid, and its activity is thought to be mainly through its active metabolite indomethacin .

Synthesis Analysis

This compound is synthesized through various methods. One study mentions the preparation of cocrystals and salts of acemetacin by melt crystallization . Another study discusses the use of silver nanoparticles and acriflavine reagent for the assessment of acemetacin .Molecular Structure Analysis

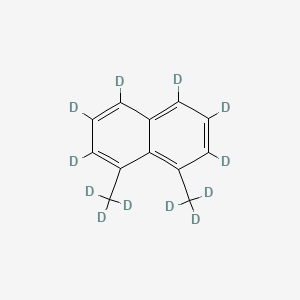

The molecular formula of this compound is C21H14D4ClNO6 . The structures of its cocrystals and salts have been solved using single-crystal and high-resolution powder X-ray diffraction data .Chemical Reactions Analysis

This compound has been studied for its fluorescence quenching reactions. One method involves forming an ion association complex between acriflavine and the drug, decreasing the former’s fluorescence intensity . Another method uses silver nanoparticles as a fluorescence probe .Physical and Chemical Properties Analysis

This compound has a molecular weight of 419.8 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . Its Rotatable Bond Count is 7 .Scientific Research Applications

Molecular Docking and Structural Analysis

Acemetacin, a non-opioid analgesic belonging to the non-steroidal anti-inflammatory drug (NSAID) class, demonstrates significant scientific interest due to its molecular structure and interaction potential. A study focused on molecular docking and structural analysis of acemetacin with halogen substitution, utilizing density functional theory (DFT) approaches. This research highlighted the effects of bioefficiency due to halogen substitution in the molecule, providing insights into drug activity and binding affinity which are crucial for drug design and development processes (Leenaraj, Manimaran, & Joe, 2016).

Anti-Melanogenesis Effect

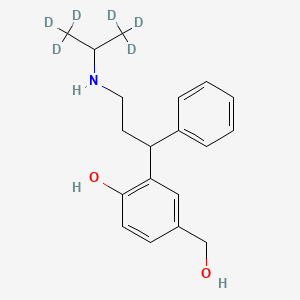

Another fascinating application of acemetacin in scientific research is its anti-melanogenesis effect. A study employing in vitro, in vivo, and computational methods discovered acemetacin's significant potency against tyrosinase, a key enzyme in melanin production. This finding positions acemetacin as a potential therapeutic agent for conditions related to hyperpigmentation, offering a novel use for this NSAID beyond its anti-inflammatory properties (Raza, 2020).

Transdermal Patch Formulations for Rheumatic Diseases

The development of transdermal patch formulations for delivering acemetacin offers a promising avenue for treating rheumatic diseases. A research aimed at developing such patches found that the formulated patches could efficiently deliver acemetacin, showing significant potential for enhanced rheumatic disease management. This application highlights the versatility of acemetacin in drug delivery systems, providing a non-invasive and sustained release method for patients (Bülbül et al., 2022).

Cocrystals and Salts: Enhancing Stability and Efficacy

The study of acemetacin cocrystals and salts reveals important aspects of drug formulation that can enhance stability, efficacy, and solubility. Research in this area has led to the development of acemetacin–para-aminobenzoic acid adducts and acemetacin piperazine salts, which are stable to hydration in aqueous mediums. These findings are pivotal for pharmaceutical sciences, as they offer new strategies for improving drug formulations (Sanphui et al., 2014).

Mechanism of Action

Target of Action

Acemetacin-d4 primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of pro-inflammatory mediators, making them key targets for non-steroidal anti-inflammatory drugs (NSAIDs) like this compound .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain . The result is an anti-inflammatory and analgesic effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, this compound has been shown to inhibit the release of histamine from mast cells, further contributing to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, significantly impact its bioavailability. It is metabolized primarily through hydrolysis and glucuronidation, and is excreted via both renal and biliary routes .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Acemetacin-d4, like its parent compound Acemetacin, interacts with various enzymes and proteins in the body. It acts as an inhibitor of cyclooxygenase (COX), an enzyme involved in the synthesis of pro-inflammatory mediators . This inhibition leads to its anti-inflammatory and analgesic effects .

Cellular Effects

This compound influences cell function by reducing the synthesis of prostaglandins, which are involved in inflammation and pain signaling . This reduction significantly mitigates the damage caused in the mucous membrane of the gastrointestinal tract .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the COX enzyme, which reduces the production of pro-inflammatory mediators . In the body, it is partly metabolized to indomethacin, which also acts as a COX inhibitor .

Temporal Effects in Laboratory Settings

It is known that Acemetacin, the parent compound, exhibits a better gastric tolerability compared to its active metabolite indomethacin .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Acemetacin. Acemetacin is highly metabolized and degraded by esterolytic cleavage to form its major and active metabolite indomethacin .

Transport and Distribution

The parent compound, Acemetacin, is known to have a bioavailability of 100% , suggesting efficient distribution within the body.

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely to be found in areas of the cell where the COX enzyme is present, given its role as a COX inhibitor .

Properties

IUPAC Name |

2-[2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQKKOOTNAMONP-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)OCC(=O)O)C)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

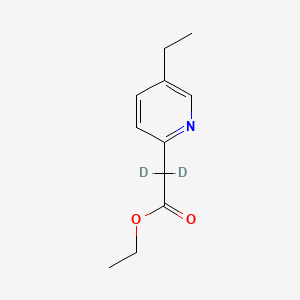

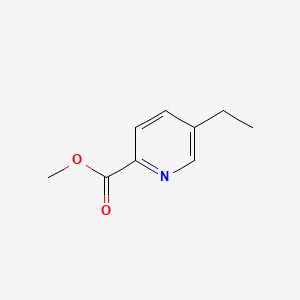

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)

![Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt](/img/structure/B563071.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole](/img/structure/B563072.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)